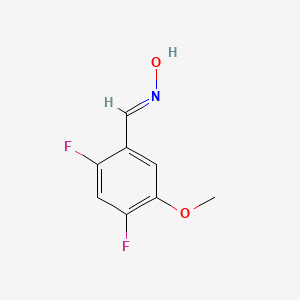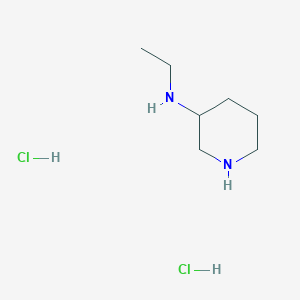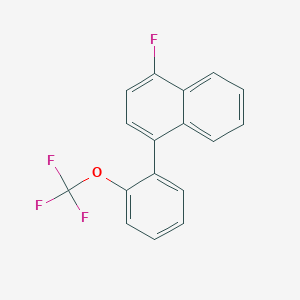
1-Fluoro-4-(2-(trifluoromethoxy)phenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(2-(trifluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4O It is a fluorinated aromatic compound that features both a naphthalene ring and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-(2-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules .
Industrial Production Methods
The use of stable and readily available reagents, along with the mild reaction conditions, makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-(2-(trifluoromethoxy)phenyl)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
1-Fluoro-4-(2-(trifluoromethoxy)phenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated structure makes it useful in the study of fluorine-containing biomolecules.
Medicine: Fluorinated compounds are often explored for their potential pharmaceutical applications, including drug development.
Industry: The compound can be used in the development of advanced materials, such as coatings and polymers.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(2-(trifluoromethoxy)phenyl)naphthalene involves its interaction with molecular targets through its fluorinated aromatic structure. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene
- 1-Fluoro-4-(trifluoromethoxy)benzene
- 4-(Trifluoromethoxy)phenylboronic acid
Uniqueness
1-Fluoro-4-(2-(trifluoromethoxy)phenyl)naphthalene is unique due to the combination of a naphthalene ring and a trifluoromethoxyphenyl group. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of multiple fluorine atoms also enhances its potential for various applications in research and industry .
Properties
Molecular Formula |
C17H10F4O |
|---|---|
Molecular Weight |
306.25 g/mol |
IUPAC Name |
1-fluoro-4-[2-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4O/c18-15-10-9-12(11-5-1-2-6-13(11)15)14-7-3-4-8-16(14)22-17(19,20)21/h1-10H |
InChI Key |
RXXKCQCYRSPBOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=CC=C3OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


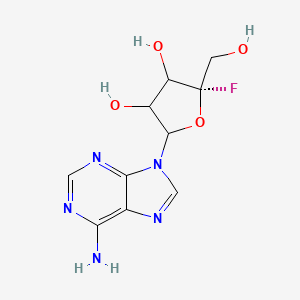
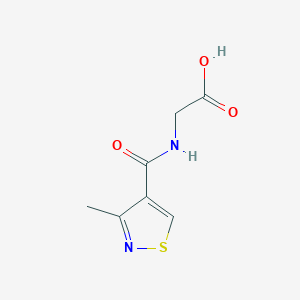
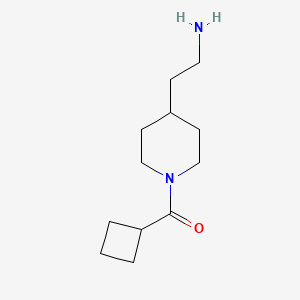
![(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.0(2),(1)(1).0,]pentadeca-4(9),5,7,13-tetraene-3,10-dione](/img/structure/B14771680.png)
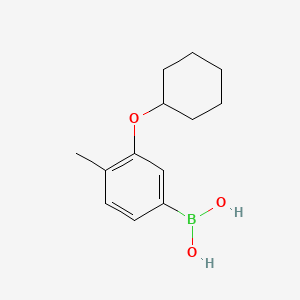
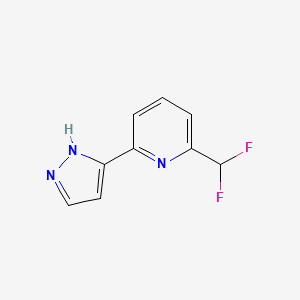
![Ethyl 7-{[1,1'-biphenyl]-3-YL}-4,7-dioxoheptanoate](/img/structure/B14771698.png)
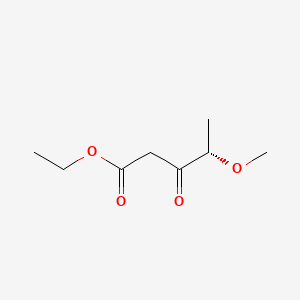
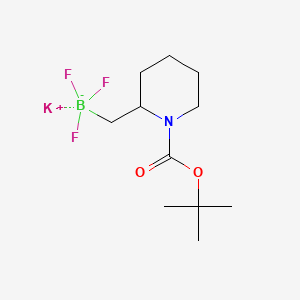
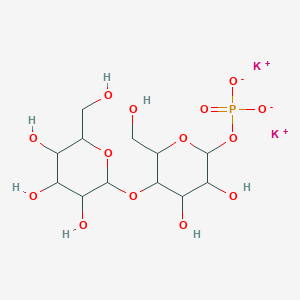
![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)
![(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B14771737.png)
